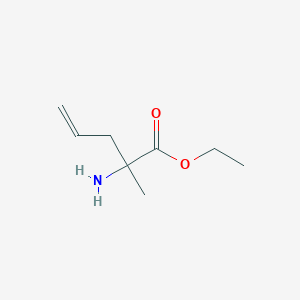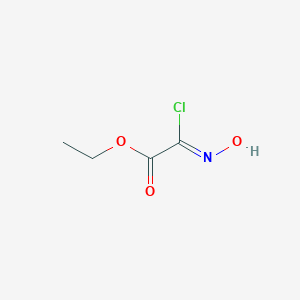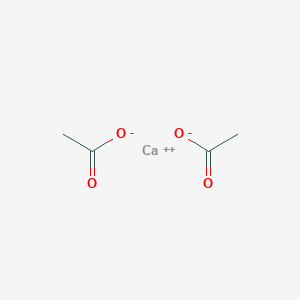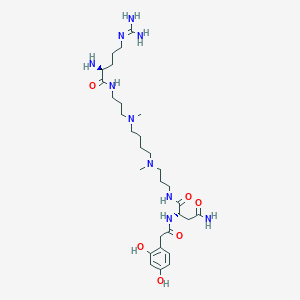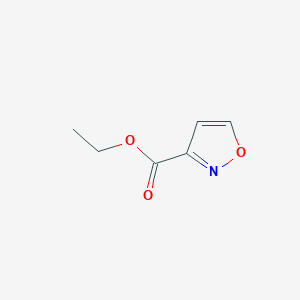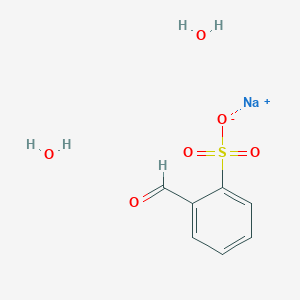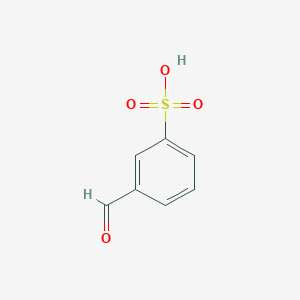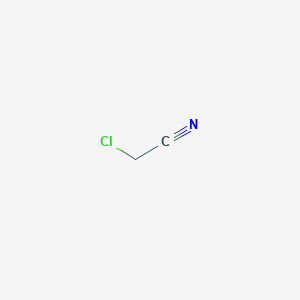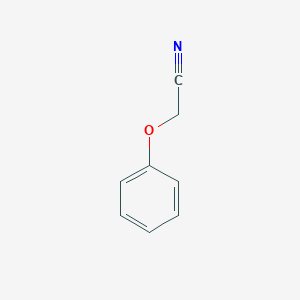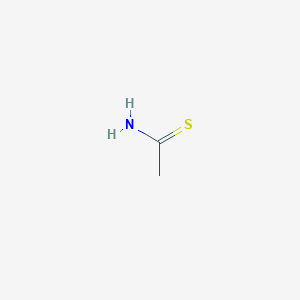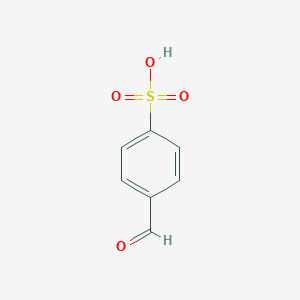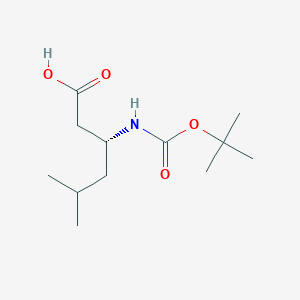
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves stereocontrolled methods and the application of tert-butoxycarbonyl protection strategies. For example, Nadin et al. (2001) reported a practical, stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, showcasing the utility of such derivatives in peptide synthesis (Nadin, Lopez, Neduvelil, & Thomas, 2001). Similarly, Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of a related compound, highlighting the importance of reaction conditions in achieving desired stereochemistry (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).
Molecular Structure Analysis
The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed by Kozioł et al. (2001), demonstrating the stabilizing function of weak intermolecular bonding in maintaining the molecule's conformation in the solid state. This study underscores the importance of molecular structure analysis in understanding the behavior of such compounds in different environments (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the tert-butoxycarbonyl group is significant for various synthetic applications. For instance, the study by Liu et al. (2018) on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate highlights the enzymatic activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, demonstrating the compound's role as a key intermediate in statin synthesis (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).
properties
IUPAC Name |
(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427388 |
Source


|
| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | |
CAS RN |
146398-18-7 |
Source


|
| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


